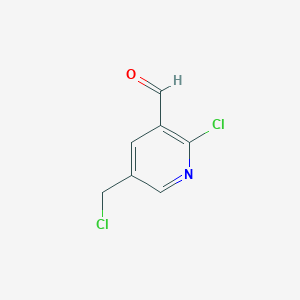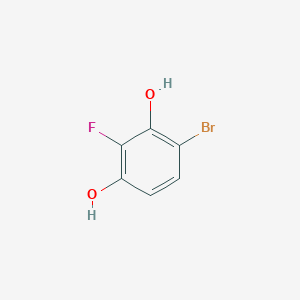
4-(Difluoromethoxy)-3-fluorophenol
Overview
Description
4-(Difluoromethoxy)-3-fluorophenol is an organic compound characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenol ring
Mechanism of Action
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to target the transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
Dgm, a similar compound, has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-3-fluorophenol may also interact with its targets to inhibit protein expression and induce changes in cellular behavior.
Biochemical Pathways
The related compound dgm affects the tgf-β1/smad pathway . In this pathway, TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Pharmacokinetics
The pharmacokinetics of a structurally similar compound, roflumilast, have been studied . Roflumilast and its primary N-oxide metabolite are targeted Phosphodiesterase 4 (PDE4) inhibitors with similar in vivo potency . The study found that mild and moderate liver cirrhosis resulted in distinct alterations of exposure to roflumilast but only in modest alterations of exposure to roflumlast N-oxide .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound may have similar effects.
Action Environment
A study on the synthesis of difluoromethoxylated nitrogen-containing heterocycles from α-(difluoromethoxy)ketones found that the reaction outcomes are restricted by the reaction environment . This suggests that environmental factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)-3-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the epithelial-mesenchymal transformation in lung epithelial cells, which is a critical process in the development of pulmonary fibrosis . This inhibition is achieved through the downregulation of specific proteins and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key mechanisms involves the inhibition of the Smad2/3 phosphorylation pathway, which plays a crucial role in the epithelial-mesenchymal transformation process . This binding interaction prevents the formation of the Smad2/3-Smad4 complex, thereby inhibiting the downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of specific signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates the target pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is critical for its efficacy, as it needs to reach the target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules to exert its effects .
Preparation Methods
The synthesis of 4-(Difluoromethoxy)-3-fluorophenol typically involves the introduction of the difluoromethoxy group onto a phenol ring. One common method includes the reaction of 4-hydroxy-3-fluorophenol with difluoromethylating agents under specific conditions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity. For example, the synthesis of similar compounds has been achieved through O-alkylation, oxidation, and N-acylation reactions .
Chemical Reactions Analysis
4-(Difluoromethoxy)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or alkylation, to form various substituted phenols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
4-(Difluoromethoxy)-3-fluorophenol has several scientific research applications:
Industry: It is utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
4-(Difluoromethoxy)-3-fluorophenol can be compared with other fluorinated phenols, such as:
3-Fluoro-4-methoxyphenol: Similar in structure but lacks the difluoromethoxy group, resulting in different chemical properties.
4-Fluoro-3-methoxyphenol: Another similar compound with variations in the position of the fluorine and methoxy groups.
4-(Trifluoromethoxy)-3-fluorophenol: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to different reactivity and applications.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGXQIJIJIWLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)







![4-PiperidinaMine, 2-[(4-chlorophenyl)Methyl]-, (2R-trans)-(9CI)](/img/structure/B3040241.png)
![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B3040243.png)



